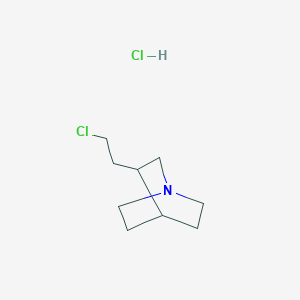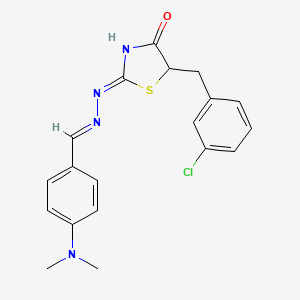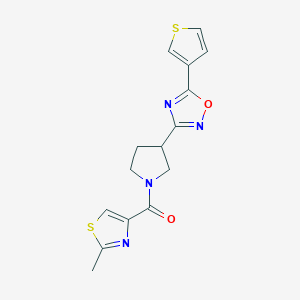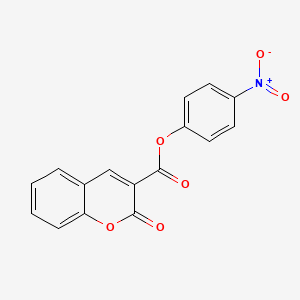
2-oxo-2H-cromeno-3-carboxilato de 4-nitrofenilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Aplicaciones Científicas De Investigación
4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known that some coumarin derivatives, which this compound is a part of, have been reported to exhibit antimicrobial properties . They have been found to inhibit DNA Gyrase, an enzyme involved in bacterial DNA replication .
Mode of Action
Some coumarin derivatives have been found to interact with their targets, such as dna gyrase, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby inhibiting bacterial growth .
Biochemical Pathways
It can be inferred from the antimicrobial activity of some coumarin derivatives that they may affect the dna replication pathway in bacteria by inhibiting dna gyrase .
Result of Action
Based on the antimicrobial activity of some coumarin derivatives, it can be inferred that this compound may lead to the inhibition of bacterial growth by disrupting dna replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-nitrophenol with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 4-aminophenyl 2-oxo-2H-chromene-3-carboxylate.
Hydrolysis: 2-oxo-2H-chromene-3-carboxylic acid and 4-nitrophenol.
Comparación Con Compuestos Similares
Similar Compounds
4-nitrophenyl 2-oxo-2H-chromene-3-carboxamide: Similar structure but with an amide group instead of an ester.
4-nitrobenzyl 2-oxo-2H-chromene-3-carboxylate: Similar structure but with a benzyl group instead of a phenyl group.
4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both the nitrophenyl and chromene moieties, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential for nucleophilic substitution and reduction reactions, while the chromene moiety contributes to its biological properties and applications in various fields.
Propiedades
IUPAC Name |
(4-nitrophenyl) 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-15(22-12-7-5-11(6-8-12)17(20)21)13-9-10-3-1-2-4-14(10)23-16(13)19/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGBVCHPRDPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate](/img/structure/B2444612.png)
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2444613.png)

![4-(DIMETHYLAMINO)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE](/img/structure/B2444617.png)
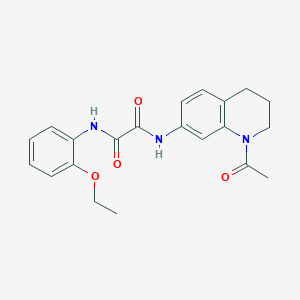
![N-(3-cyanothiolan-3-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2444619.png)
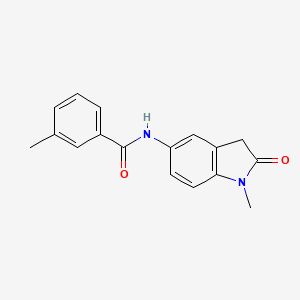
dimethylsilane](/img/structure/B2444621.png)

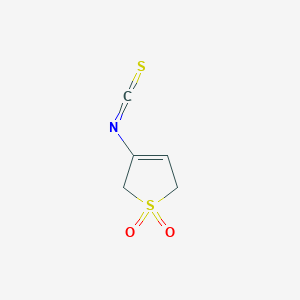
![3-{[(furan-2-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2444628.png)
